(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine
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Overview
Description
(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine is an organic compound characterized by the presence of a fluorophenyl group attached to a methylidene and a methylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine typically involves the condensation reaction between 2-fluorobenzaldehyde and 2-methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The methylhydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[(2-chlorophenyl)methylidene]-2-methylhydrazine
- (1E)-1-[(2-bromophenyl)methylidene]-2-methylhydrazine
- (1E)-1-[(2-iodophenyl)methylidene]-2-methylhydrazine
Uniqueness
(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo analogs. This makes it particularly useful in applications where these properties are advantageous.
Properties
Molecular Formula |
C8H9FN2 |
---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
N-[(Z)-(2-fluorophenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C8H9FN2/c1-10-11-6-7-4-2-3-5-8(7)9/h2-6,10H,1H3/b11-6- |
InChI Key |
GMIIRRQEKZETJF-WDZFZDKYSA-N |
Isomeric SMILES |
CN/N=C\C1=CC=CC=C1F |
Canonical SMILES |
CNN=CC1=CC=CC=C1F |
Origin of Product |
United States |
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